molecular formula C10H12OS B1488115 5-Cyclopentylthiophene-3-carbaldehyde CAS No. 1487379-67-8

5-Cyclopentylthiophene-3-carbaldehyde

Cat. No.: B1488115
CAS No.: 1487379-67-8
M. Wt: 180.27 g/mol
InChI Key: FHXVQLRVBQLRHJ-UHFFFAOYSA-N
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Description

5-Cyclopentylthiophene-3-carbaldehyde (CAS 959236-99-8) is a high-purity chemical compound with the molecular formula C₁₀H₁₂OS and a molecular weight of 180.27 g/mol . This specialized organic building block belongs to the class of thiophene derivatives, which are five-membered aromatic heterocycles containing a sulfur atom . The compound features a carbaldehyde functional group at the 3-position of the thiophene ring and a cyclopentyl substituent at the 5-position, creating a unique molecular scaffold valuable for synthetic chemistry applications. This compound serves as a versatile precursor in organic synthesis, particularly in the development of pharmacologically active molecules. Thiophene-based scaffolds are of significant interest in medicinal chemistry due to their presence in compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and antifungal properties . The aldehyde group is a highly reactive handle that can undergo various transformations, such as condensations to form hydrazones and thiosemicarbazones, which are known to possess notable antifungal activity , or serve as a key intermediate in the synthesis of more complex heterocyclic systems. For research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5-cyclopentylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-6-8-5-10(12-7-8)9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXVQLRVBQLRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopentylthiophene-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current research findings regarding its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopentyl thiophene derivatives with suitable aldehydes or carboxylic acids. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against:

  • Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans and Aspergillus niger.

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • Acute Myeloid Leukemia (AML) : Demonstrated an IC50 value of approximately 0.003 µM in MOLM-13 cells .
  • Small Cell Lung Cancer (SCLC) : Exhibited significant cytotoxicity with an IC50 value of 0.0005 µM .

The mechanism of action appears to involve the modulation of pro-inflammatory cytokines, which are crucial in tumor progression and metastasis.

Case Studies and Research Findings

A number of case studies highlight the biological activity of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups. The compound's ability to penetrate biological membranes enhances its therapeutic potential.
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the NF-kB pathway.

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureusN/A
AntimicrobialPseudomonas aeruginosaN/A
AntifungalCandida albicansN/A
AnticancerMOLM-13 (AML)0.003
AnticancerSCLC0.0005

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 5-position of the thiophene ring significantly influences melting points, solubility, and spectral characteristics.

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) 4,5-Dibromo, thiophene-2-yl 124–126 80 1672 (C=O), 730 (C-Br)
6a Bis(4-carbazolylphenyl) 140–145 80 1592 (C=O), 737 (Ar-H)
6b Bis(4-diphenylaminophenyl) 75–80 85 1424 (C-N), 730 (Ar-H)
6c Bis(4-di-p-tolylaminophenyl) 76–80 82 1507 (C=C), 730 (Ar-H)

Key Observations :

  • Melting Points: Bulky aromatic substituents (e.g., carbazole in 6a) increase melting points compared to smaller groups (e.g., dibromo in 3). This compound is expected to exhibit a lower melting point than 6a due to the non-planar cyclopentyl group reducing crystal packing efficiency.
  • IR Spectroscopy: The C=O stretch (~1670–1590 cm⁻¹) is consistent across analogs, while substituent-specific peaks (e.g., C-Br in 3, C-N in 6b/6c) provide diagnostic markers.

Electronic and Optical Properties

Substituents modulate electronic properties:

  • Electron-Withdrawing Groups : The dibromo substituent in 3 reduces electron density at the thiophene core, shifting absorption spectra to shorter wavelengths.
  • Electron-Donating Groups: Diphenylamino groups in 6b/6c enhance conjugation, leading to redshifted absorption. The cyclopentyl group, being moderately electron-donating, may induce intermediate electronic effects.

Notes

  • Further experimental studies are needed to validate predicted properties, particularly regarding optoelectronic behavior.

Q & A

Q. What are the common synthetic routes for 5-Cyclopentylthiophene-3-carbaldehyde?

Methodological Answer: The synthesis typically involves functionalization of the thiophene core. A common approach includes:

  • Bromination : Introducing bromine at specific positions using reagents like Br₂ in chloroform under inert atmosphere (Ar), followed by purification via column chromatography .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach cyclopentyl groups, employing Pd(PPh₃)₂Cl₂ as a catalyst and K₂CO₃ as a base in toluene/water mixtures .
  • Oxidation : Controlled oxidation of alcohol intermediates to the aldehyde group using mild oxidizing agents (e.g., PCC or TEMPO/oxone systems) to avoid over-oxidation.

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aldehyde proton resonance (δ ~9.8–10.0 ppm) .
  • FT-IR : Detection of the carbonyl stretch (ν ~1670–1680 cm⁻¹) for the aldehyde group .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural confirmation using SHELXL or similar software .

Q. How can researchers ensure purity during synthesis?

Methodological Answer:

  • Chromatography : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Slow evaporation from solvents like chloroform or THF to obtain single crystals .
  • Analytical HPLC : Reverse-phase methods with UV detection to assess purity (>95%) .

Q. What solvents and conditions are optimal for storing this compound?

Methodological Answer:

  • Store under inert gas (Ar/N₂) in anhydrous solvents (e.g., THF, DCM) at –20°C to prevent aldehyde oxidation or moisture absorption .
  • Avoid prolonged exposure to light due to potential photodegradation of the thiophene ring.

Q. How is the reactivity of the aldehyde group exploited in downstream applications?

Methodological Answer: The aldehyde serves as a versatile handle for:

  • Condensation Reactions : Formation of Schiff bases with amines for coordination chemistry .
  • Nucleophilic Additions : Grignard or organozinc reagents to generate secondary alcohols .

Advanced Research Questions

Q. How can low yields in cross-coupling steps be addressed during synthesis?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with ligand systems like SPhos) to enhance efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields via controlled heating .
  • Pre-activation of Boronic Acids : Use pinacol ester derivatives for improved stability and reactivity.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating ¹H-¹³C couplings .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Isotopic Labeling : Confirm assignments via deuterated analogs or NOE experiments.

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) for charge-transfer behavior .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What experimental designs mitigate air sensitivity in catalytic applications?

Methodological Answer:

  • Schlenk Techniques : Perform reactions under strict inert conditions using vacuum lines .
  • Stabilizing Ligands : Introduce sterically hindered ligands (e.g., tricyclohexylphosphine) to protect reactive intermediates.

Q. How can researchers optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) for slow diffusion .
  • Cryo-Crystallography : Flash-cool crystals to 100 K to reduce disorder .
  • SHELXT Software : Use intrinsic phasing algorithms to resolve weak diffraction patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopentylthiophene-3-carbaldehyde
Reactant of Route 2
5-Cyclopentylthiophene-3-carbaldehyde

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